5-bromo-1H-indazole-3-carbaldehyde
Description
Overview of Indazole Heterocycles in Drug Discovery
Indazole, a bicyclic aromatic organic compound, is composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring. wikipedia.org This core structure is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds. benthamdirect.com
The journey of indazole in medicinal chemistry is a testament to the enduring quest for novel therapeutic agents. While indazoles are relatively rare in nature, with a few alkaloids like nigellicine (B1251354) and nigeglanine (B1252215) being notable examples, their synthetic derivatives have become a cornerstone of modern pharmacology. wikipedia.orgcornell.edu The recognition of the indazole nucleus as a versatile pharmacophore has spurred extensive research into its synthesis and functionalization. cornell.edunih.gov This has led to a rich history of developing indazole-based compounds with a wide array of biological activities, dating back to the mid-20th century. benthamdirect.com
Indazole derivatives have demonstrated a remarkable spectrum of therapeutic applications. benthamdirect.comtandfonline.com They are integral to the development of drugs for various conditions, including cancer, inflammation, and neurological disorders. nih.govconsensus.app The indazole structure's ability to engage in hydrogen bonding and other molecular interactions within biological targets contributes to its diverse pharmacological profile. rsc.org
Key Therapeutic Areas for Indazole Derivatives:
Anticancer Agents: A significant number of indazole-based compounds have been investigated and approved as anticancer drugs. tandfonline.comnih.gov They often function as kinase inhibitors, targeting enzymes that play a crucial role in cancer cell proliferation and survival. rsc.orgnih.gov
Anti-inflammatory Drugs: The anti-inflammatory potential of indazole derivatives is another well-established area of research. tandfonline.comnih.gov
Neuroprotective Agents: Researchers have explored indazole derivatives for their potential in treating neurodegenerative diseases. nih.govnih.gov For instance, certain derivatives have shown promise as antagonists for receptors implicated in these conditions. nih.gov
Antimicrobial and Antiviral Applications: The therapeutic reach of indazoles also extends to infectious diseases, with some derivatives exhibiting antibacterial, antifungal, and anti-HIV properties. benthamdirect.comtandfonline.com
The following table provides a snapshot of some notable indazole-based drugs and their therapeutic applications:
| Drug Name | Therapeutic Application |
| Axitinib | Kinase inhibitor used in cancer therapy. nih.gov |
| Pazopanib | Kinase inhibitor for treating certain types of cancer. nih.govbeilstein-journals.org |
| Lificiguat | Under development for cardiovascular diseases. nih.gov |
| Benzydamine | A non-steroidal anti-inflammatory drug with analgesic properties. wikipedia.org |
Strategic Importance of 5-Bromo-1H-indazole-3-carbaldehyde in Synthetic Organic Chemistry
Within the vast family of indazoles, this compound stands out as a particularly valuable building block in organic synthesis. chemimpex.com Its unique combination of a reactive aldehyde group and a strategically placed bromine atom makes it a versatile precursor for a wide range of complex molecules. nih.govchemimpex.com
This compound serves as a crucial intermediate in the synthesis of numerous indazole derivatives with potential pharmaceutical applications. nih.govchemimpex.com Its structure provides a ready handle for introducing diverse functionalities, allowing chemists to systematically modify the molecule and explore its structure-activity relationships. This is particularly important in the development of new drug candidates for cancer and neurological disorders. chemimpex.com
The aldehyde group at the C-3 position is a key feature of this compound, offering a gateway to a plethora of chemical transformations. nih.govcymitquimica.com This functional group is highly reactive and can participate in a variety of reactions, including:
Condensation Reactions: The aldehyde can undergo Knoevenagel and Wittig condensations to form new carbon-carbon double bonds, enabling the synthesis of more complex structures. nih.gov
Cyclization Reactions: It can be used to construct other heterocyclic rings, such as oxazoles, thiazoles, and benzimidazoles, fused to the indazole core. nih.gov
Reductive Amination: The aldehyde can be converted into secondary amines, providing a route to a different class of derivatives. nih.gov
Oxidation and Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, further expanding the range of possible derivatives. cymitquimica.com
The bromine atom at the C-5 position of the indazole ring is not merely a placeholder; it plays a critical role in the compound's synthetic utility and can influence the biological activity of the final products. chemimpex.comump.edu.pl
Site for Cross-Coupling Reactions: The bromine atom serves as a handle for various transition metal-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings. ambeed.com These reactions are powerful tools for creating new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide array of substituents at the C-5 position. rsc.org
Modulation of Electronic Properties: The presence of the electron-withdrawing bromine atom can influence the electron density of the indazole ring system, which in turn can affect the reactivity of other parts of the molecule and its binding affinity to biological targets. ump.edu.pl
Potential for Halogen Bonding: The bromine atom can participate in halogen bonding, a type of non-covalent interaction that can contribute to the binding of a molecule to its protein target, potentially enhancing its therapeutic efficacy. ump.edu.pl
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2H-indazole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-5-1-2-7-6(3-5)8(4-12)11-10-7/h1-4H,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILGTYHMEQSSHFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C=C1Br)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40942152 | |
| Record name | 5-Bromo-1H-indazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40942152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201227-38-5 | |
| Record name | 5-Bromo-1H-indazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40942152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Bromo 1h Indazole 3 Carbaldehyde and Its Derivatives
Direct Synthesis Routes to 1H-Indazole-3-carbaldehyde Derivatives
Direct synthetic routes to 1H-indazole-3-carbaldehyde and its derivatives often provide an efficient pathway to these valuable intermediates. Among these, the nitrosation of indoles stands out as a prominent and well-studied method.
Nitrosation of Indoles: Reaction Mechanisms and Regioselectivity
The nitrosation of indoles is a powerful transformation that allows for the direct conversion of the indole (B1671886) ring system into an indazole-3-carboxaldehyde. This reaction proceeds through a multistep mechanism initiated by the electrophilic attack of a nitrosonium ion (NO+) equivalent at the electron-rich C3 position of the indole.
The reaction mechanism commences with the nitrosation at the C3 position of the indole ring to form a 3-nitrosoindole intermediate. This is followed by tautomerization to an oxime. The subsequent addition of a nucleophile, typically water, to the C2 position of the indole ring triggers a ring-opening of the pyrrole (B145914) moiety. The final step involves an intramolecular cyclization through the attack of the nitrogen from the opened side chain onto the carbonyl group, which, after dehydration, yields the 1H-indazole-3-carbaldehyde. nih.gov The regioselectivity for the initial nitrosation at the C3 position is a key feature of this reaction with substituted indoles.
A direct and high-yielding synthesis of 5-bromo-1H-indazole-3-carbaldehyde is achieved through the nitrosation of 5-bromo-indole. nih.gov In a typical procedure, a solution of 5-bromo-indole in a suitable solvent is added to a nitrosating mixture. This method has been optimized to produce the desired product in excellent yields, with reports of up to 94%. nih.gov The reaction's success hinges on carefully controlled conditions to favor the formation of the indazole product over potential side reactions.
Optimizing the reaction conditions is crucial for maximizing the yield of this compound and minimizing the formation of byproducts. Key parameters that are manipulated include temperature, the choice of solvent, and the stoichiometry of the reagents.
Temperature: The temperature of the reaction plays a significant role. The initial addition of the indole derivative to the nitrosating mixture is often carried out at a low temperature, such as 0 °C, to control the exothermic nature of the reaction and suppress side reactions. Subsequently, the reaction mixture may be stirred at room temperature or gently heated (e.g., to 50 °C) to ensure the completion of the reaction. nih.gov
Solvent Systems: A mixture of solvents is commonly employed to ensure the solubility of both the organic substrate and the inorganic nitrosating agent. A popular system is a combination of an organic solvent like dimethylformamide (DMF) and water. The ratio of these solvents can influence the reaction's efficiency.
Stoichiometry: The molar ratios of the reactants are critical. An excess of the nitrosating agent, such as sodium nitrite (B80452) (NaNO₂), is typically used to drive the reaction to completion. The amount of acid (e.g., hydrochloric acid) is also carefully controlled to generate the active nitrosonium ion species in situ. Optimized procedures often utilize a significant excess of sodium nitrite and a carefully measured amount of acid relative to the indole substrate. nih.gov
| Indole Derivative | NaNO₂ (equiv.) | HCl (equiv.) | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|---|
| 5-Bromo-indole | 8 | 2.7 | DMF/H₂O | 0 °C to 50 °C | 5 h | 94 |
| Indole | 8 | 2.7 | DMF/H₂O | 0 °C to rt | 3 h | 99 |
| 5-Nitro-indole | 8 | 7 | DMF/H₂O | 0 °C to 80 °C | 6 h | 75 |
| 5-Methoxy-indole | 8 | 2.7 | DMF/H₂O | 0 °C to rt | 3 h | 91 |
A primary challenge in the nitrosation of indoles is the formation of undesired side products, such as dimers of the starting indole. To mitigate this, a reverse addition technique is often employed, where the indole solution is added slowly to the nitrosating mixture. This approach maintains a low concentration of the nucleophilic indole, thereby favoring the desired reaction pathway over dimerization. nih.gov
Furthermore, conducting the reaction under an inert atmosphere, such as argon, can prevent the formation of unwanted nitrogen oxide species. The careful control of pH is also important; a slightly acidic environment is generally preferred to facilitate the formation of the nitrosonium ion without promoting unwanted side reactions. nih.gov Purification of the final product is typically achieved through column chromatography on silica (B1680970) gel, which effectively separates the desired this compound from any remaining starting material or byproducts. nih.gov
Other Synthetic Strategies for Indazole-3-carboxaldehydes
While nitrosation of indoles is a primary method, other strategies exist for the synthesis of indazole-3-carboxaldehydes. One notable alternative is the Vilsmeier-Haack reaction. This reaction typically involves the formylation of electron-rich aromatic compounds using a Vilsmeier reagent, which is generated from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). organic-chemistry.orgchemistrysteps.comjk-sci.comcambridge.orgijpcbs.com However, in contrast to indoles which readily undergo formylation at the C3 position, the direct Vilsmeier-Haack formylation of the indazole ring at the C3 position is generally reported to be ineffective. rsc.org
Another approach involves the synthesis from isatin (B1672199) derivatives. For instance, 5-bromo-N-acetamidoisatin can be generated and subsequently hydrolyzed to produce 5-bromo-1H-indazole-3-carboxylic acid, which can then be converted to the corresponding aldehyde. guidechem.com This multi-step process offers an alternative pathway to the target molecule, starting from different precursors.
Precursor Synthesis of Brominated Indazole Scaffolds
The synthesis of various brominated indazole scaffolds provides essential precursors for the preparation of this compound and other functionalized derivatives. These methods allow for the introduction of bromine at specific positions on the indazole ring, which can then be elaborated to the desired final products.
The direct bromination of indazole can be challenging due to the potential for reaction at multiple sites. However, regioselective bromination can be achieved under specific conditions. For example, the synthesis of 5-bromo-1H-indazole-3-carboxylic acid can be accomplished by the direct bromination of indazole-3-carboxylic acid using bromine in acetic acid. chemicalbook.com
Synthesis of brominated indazoles often starts from appropriately substituted aniline (B41778) precursors. For instance, 5-bromo-1H-indazole can be synthesized from 4-bromo-2-methylaniline (B145978) through a sequence involving acetylation, diazotization with isoamyl nitrite, and subsequent cyclization and deacetylation. Another route to 5-bromo-1H-indazole involves the reaction of 5-bromo-2-fluorobenzaldehyde (B134332) with hydrazine.
Furthermore, other brominated indazole isomers can be prepared. 3-Bromo-5-nitro-1H-indazole is synthesized by the bromination of 5-nitro-1H-indazole in DMF. google.com 7-Bromo-1H-indazole can be prepared from 7-aminoindazole via a Sandmeyer-type reaction involving diazotization followed by treatment with a bromide source. chemicalbook.comchemicalbook.com The synthesis of 7-bromo-4-chloro-1H-indazol-3-amine has been achieved from 2,6-dichlorobenzonitrile (B3417380) through a two-step process of regioselective bromination and subsequent cyclization with hydrazine. chemrxiv.orgchemrxiv.org These brominated indazole precursors are valuable for creating a diverse range of substituted indazole derivatives for various applications.
Bromination of the Indazole Nucleus
Direct bromination is a fundamental method for introducing a bromine atom onto the indazole ring. The regioselectivity of this reaction is crucial and is often directed by the existing substituents on the ring. For instance, the bromination of indazole-3-carboxylic acid can be achieved by heating it in glacial acetic acid, followed by the dropwise addition of a solution of bromine in glacial acetic acid. This process yields 5-bromo-1H-indazole-3-carboxylic acid as the main product. chemicalbook.com
Another widely used brominating agent is N-bromosuccinimide (NBS). chim.it It is frequently employed for the regioselective introduction of a bromine atom at the C3 position of the indazole system. chim.it However, in the case of 4-substituted 1H-indazoles, treatment with NBS in a solvent like DMF can lead to regioselective bromination at the C7 position. nih.gov Computational studies are sometimes used to estimate the reactivity of different positions on the indazole ring to predict the outcome of bromination. nih.gov
Preparation of Substituted Indazoles as Starting Materials
An effective pathway to this compound involves the nitrosation of a pre-functionalized indole precursor. Specifically, 5-bromo-indole is a key starting material. nih.gov This reaction is typically performed by adding the indole to a nitrosating mixture, which can be composed of sodium nitrite (NaNO2) and hydrochloric acid (HCl). nih.gov This method has been optimized to produce this compound in high yields, reaching up to 94%. nih.gov
The synthesis of the 5-bromo-indole precursor itself can start from more readily available chemicals. One documented method involves the reaction of 4-bromo-2-methyl-aniline with a Vilsmeier reagent, which is prepared from phosphorus oxychloride and dimethylformamide (DMF). This reaction produces 5-bromo-1H-indole-3-carbaldehyde, which can then be further processed. google.com
The following table summarizes the yields of various substituted 1H-indazole-3-carbaldehydes prepared via the nitrosation of corresponding substituted indoles. nih.gov
| Starting Material | Product | Yield (%) |
| 5-Bromo-indole | This compound | 94% |
| 6-Bromo-indole | 6-Bromo-1H-indazole-3-carbaldehyde | 78% |
Advances in Catalytic Approaches for Indazole Synthesis
Catalytic methods have revolutionized the synthesis of indazole derivatives, offering improved efficiency, selectivity, and functional group tolerance. benthamdirect.com These approaches are broadly categorized into transition metal-catalyzed and acid-base catalyzed methods, with an increasing emphasis on incorporating green chemistry principles.
Transition Metal-Catalyzed Methods
Transition-metal catalysis, particularly through C-H bond activation and annulation sequences, has become a powerful tool for constructing functionalized indazoles. mdpi.comnih.gov Various metals, including rhodium, copper, and cobalt, have been successfully employed.
Rhodium (Rh): Rhodium(III)-catalyzed reactions have been developed for the one-step synthesis of N-aryl-2H-indazoles from azobenzenes and aldehydes. nih.govacs.orgacs.org The proposed mechanism involves the azo group directing an ortho C-H bond activation, followed by a reversible addition to the aldehyde. nih.govacs.org This is succeeded by a cyclative capture and aromatization to yield the 2H-indazole product. nih.govacs.org Catalyst systems often involve complexes like [Cp*RhCl2]2 in combination with silver salts such as AgSbF6. mdpi.comnih.gov
Copper (Cu): Copper-catalyzed methods are versatile and have been used for synthesizing 1H-indazoles from starting materials like o-haloaryl N-sulfonylhydrazones. nih.gov These reactions often involve an intramolecular C-N coupling. researchgate.net Copper catalysts, such as copper(I) oxide nanoparticles (Cu2O-NP) or copper(II) acetate (B1210297) (Cu(OAc)2), can mediate N-N bond formation and cyclization. nih.govorganic-chemistry.org For example, a one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) using a copper catalyst provides an efficient route to 2H-indazoles. organic-chemistry.org
Cobalt (Co): Cobalt(III) catalysts have been developed for the synthesis of N-aryl-2H-indazoles through C–H bond functionalization, addition to aldehydes, and subsequent cyclization. nih.gov This approach is noted for being operationally straightforward and cost-effective. nih.gov
Acid-Base Catalyzed Methods
Acid and base catalysis plays a significant role in several synthetic routes to indazoles.
Acid-Catalyzed: Polyphosphoric acid (PPA) has been used to facilitate the intramolecular cyclization of hydrazones derived from substituted acetophenones and benzophenones to form indazoles. researchgate.net In other syntheses, acids like trifluoroacetic acid (TFA) or even milder acids like formic acid can be used to induce the ring closure of intermediate N-arylhydrazines. rsc.org Acetic acid has also been shown to be crucial in certain metal-free cyclization processes. researchgate.net
Base-Catalyzed: Base-induced ring closure is another common strategy. Bases such as potassium carbonate (K2CO3) or potassium hydroxide (B78521) (KOH) can be used to effect the cyclization and deacylation of arylhydrazine intermediates in alcoholic solvents. rsc.org The choice of base can also direct the reaction toward different products; for example, in the reaction of arylamino oximes, using 2-aminopyridine (B139424) as a base promotes the formation of N-arylindazoles, whereas triethylamine (B128534) favors the formation of benzimidazoles. organic-chemistry.org
Green Chemistry Principles in Indazole Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of indazoles to create more sustainable and environmentally friendly processes. benthamdirect.com Key areas of focus include the use of greener solvents, solvent-free conditions, and the development of efficient, reusable catalysts.
Sustainable Solvents: There is a growing trend to replace conventional volatile organic solvents with greener alternatives like water, ionic liquids, and polyethylene (B3416737) glycols (PEGs). mdpi.commonash.edu For instance, the synthesis of 2H-indazole derivatives has been successfully carried out using PEG as a green solvent in a copper-catalyzed one-pot reaction. organic-chemistry.org Ethanol is another eco-friendly solvent that has been used in the synthesis of 1-H-indazoles catalyzed by milder acids like ammonium (B1175870) chloride. samipubco.com
Solvent-Free and Efficient Methods: Methodologies that reduce waste and energy consumption are central to green chemistry. This includes solvent-free reactions, often assisted by microwave or ultrasound irradiation, which can accelerate reaction times and improve yields. bohrium.com One-pot syntheses, which combine multiple reaction steps without isolating intermediates, are also highly advantageous as they reduce solvent usage and waste generation. organic-chemistry.org The development of heterogeneous nanocatalysts, such as copper oxide nanoparticles on activated carbon, further aligns with green principles as these catalysts can often be recovered and reused.
Advanced Functionalization Strategies for Indazole Scaffolds
Carbon-Carbon Bond Formation via Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are among the most powerful tools for constructing carbon-carbon bonds, enabling the combination of aryl and heteroaryl fragments. nih.gov For brominated indazoles like 5-bromo-1H-indazole-3-carbaldehyde, the bromine atom serves as a reactive handle for such transformations. ambeed.com
Suzuki-Miyaura Coupling Reactions with Brominated Indazoles
The Suzuki-Miyaura coupling, which joins an organohalide with an organoboron species using a palladium catalyst, is a highly efficient method for creating C(sp²)–C(sp²) bonds. nih.govwikipedia.org This reaction is noted for its mild conditions, tolerance of various functional groups, and the stability of the boronic acid reagents. nih.govwikipedia.org
While the focus compound is brominated at the C-5 position, it is instructive to consider other regioselective functionalizations of the indazole ring. A direct and efficient regioselective C-7 bromination of 4-substituted 1H-indazoles has been developed, providing substrates for subsequent C-7 arylation via Suzuki-Miyaura coupling. nih.gov
In a study involving N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide, various reaction parameters were optimized for the coupling with (4-methoxyphenyl)boronic acid. nih.gov The most effective conditions were found to be 10 mol% of Pd(PPh₃)₄ as the catalyst with cesium carbonate (Cs₂CO₃) as the base, using a dioxane/EtOH/H₂O solvent system. nih.gov These conditions furnished the C-7 arylated product in good yield. nih.gov The scope of this reaction was successfully extended to a variety of aryl and heteroaryl boronic acids, demonstrating its utility in generating novel C-7 arylated 4-substituted 1H-indazoles. nih.gov It is important to note that this C-7 selectivity is specific to 4-substituted indazoles; for a substrate like this compound, the Suzuki-Miyaura coupling would proceed at the C-5 position where the bromine is located.
Table 1: Optimized Conditions for Suzuki-Miyaura C-7 Arylation of a 4-Substituted-7-bromo-1H-indazole
| Parameter | Condition | Yield of Product 8ab | Reference |
| Catalyst | Pd(PPh₃)₄ (10 mol%) | 70% | nih.gov |
| Base | Cs₂CO₃ (1.3 equiv.) | 70% | nih.gov |
| Solvent | Dioxane/EtOH/H₂O (3/1.5/0.5 v/v) | 70% | nih.gov |
| Temperature | 140 °C | 70% | nih.gov |
| Time | 4 hours | 70% | nih.gov |
For 5-bromoindazoles, including derivatives like this compound, the Suzuki-Miyaura reaction is a robust method for introducing aryl or heteroaryl groups at the C-5 position. Research has shown that N-substituted and C-3 substituted 5-bromoindazoles are excellent substrates for this transformation. nih.govmdpi.com
Optimal conditions often involve the use of a palladium catalyst such as [1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), which has proven superior to other catalysts in certain cases, affording high yields in short reaction times. nih.govmdpi.com The reaction is typically carried out with a base like potassium carbonate (K₂CO₃) in a solvent such as dimethoxyethane (DME) at elevated temperatures. nih.govmdpi.com The methodology has been successfully applied to couple various 5-bromoindazoles with heteroaromatic boronic acids, including N-Boc-2-pyrroleboronic acid and 2-thiopheneboronic acid, yielding the desired biaryl products in good yields. nih.govresearchgate.net This demonstrates that even bromoindazoles bearing an electron-withdrawing group at the C-3 position, such as the carbaldehyde of the title compound or a related carbomethoxy group, are effective coupling partners. mdpi.com
Table 2: Examples of Suzuki-Miyaura Coupling with Substituted 5-Bromoindazoles
| Indazole Substrate | Boronic Acid | Catalyst | Product Yield | Reference |
| 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | High Yield | nih.govmdpi.com |
| 5-bromo-1H-indazole-3-carboxylic acid methyl ester | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | 70% | researchgate.net |
| 5-bromo-1-methyl-1H-indazole-3-carboxylic acid methyl ester | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | 75% | researchgate.net |
Stille Coupling and Other Coupling Methodologies
Besides the Suzuki-Miyaura reaction, other cross-coupling methods are applicable to haloindazoles. The Stille coupling, which pairs an organohalide with an organotin reagent, is a known strategy for forming C-C bonds with these scaffolds. ambeed.comthieme-connect.de While both Suzuki and Stille couplings achieve similar outcomes, Stille coupling uses organotin reagents which are often highly toxic. libretexts.org
Additionally, Sonogashira coupling reactions are used to introduce alkyne moieties. Studies on 3,5-dihalo-1H-indazoles have shown that Sonogashira reactions can be performed regioselectively at the C-3 position over the C-5 position. thieme-connect.de These varied methodologies provide a comprehensive toolkit for the advanced functionalization of brominated indazoles like this compound.
C-H Functionalization of Indazole Systems
Direct C-H functionalization has emerged as a powerful, atom-economical strategy for modifying heterocyclic systems, avoiding the need for pre-functionalized starting materials. mdpi.com For the indazole ring, C-H activation can be challenging due to the presence of multiple C-H bonds with similar reactivities. mdpi.com
C3-Functionalization through C-H Activation and Radical Pathways
The functionalization of the C-3 position of indazoles is of high interest, as this modification is present in many marketed drugs. rsc.org However, direct C-H arylation at the C-3 position of 1H-indazoles has been a significant challenge due to the position's inherent low reactivity. researchgate.net Despite this, a practical Pd(II)/1,10-phenanthroline catalyst system has been reported for the direct C-3 arylation of unprotected indazoles with aryl halides. researchgate.net
An alternative approach to installing a C-3 aldehyde, thereby producing compounds like this compound, involves C-H functionalization through a radical pathway. A microwave-assisted, Selectfluor-mediated regioselective C-3 formylation of 2H-indazoles using dimethyl sulfoxide (B87167) (DMSO) as the formylating agent has been developed. thieme-connect.de This method provides access to 3-formyl 2H-indazoles in moderate to excellent yields and is believed to proceed via a radical mechanism. thieme-connect.de
It is crucial to recognize that this compound is often the product of such C-3 functionalization strategies rather than a starting material for them. Its synthesis is frequently achieved through methods that construct the indazole ring with the aldehyde precursor already in place, such as the nitrosation of the corresponding indole (B1671886). rsc.org Therefore, while C-3 C-H activation is a key strategy for building indazole complexity, for this compound, further functionalization would typically target the C-5 bromine atom via cross-coupling, the N-H proton via alkylation or acylation, or the aldehyde group through condensation or redox reactions.
Remote C-H Functionalization on the Benzene (B151609) Ring
Direct functionalization of C-H bonds is an atom-economical strategy to increase molecular complexity. While the C-H bonds of the pyrazole (B372694) moiety in indazoles are often more reactive, remote functionalization of the fused benzene ring is a sophisticated approach to generating novel analogues. researchgate.netrsc.org The development of mild and efficient methods for the C-H functionalization of indazoles has garnered significant attention. nih.gov
Recent research has demonstrated the feasibility of regioselective C-H functionalization at the C7 position of the indazole nucleus. nih.gov This transformation can be achieved via an oxidative alkenylation reaction. For instance, using a Palladium(II) acetate (B1210297) catalyst with silver carbonate as the oxidant, substituted 1H-indazoles can react with acrylates to yield C7-alkenylated products. nih.gov While this has been demonstrated on other substituted indazoles, the principle represents a viable strategy for modifying the benzene ring of this compound, assuming appropriate directing groups or reaction conditions are employed to control regioselectivity away from the electronically distinct C4, C6, and C7 positions. The presence of the bromine atom at C5 would significantly influence the electronic properties of the benzene ring and thus the outcome of such reactions.
Table 1: Example of Remote C-H Functionalization on the Indazole Ring
| Position | Reaction Type | Catalyst System | Reactant | Potential Outcome for Indazole Scaffold |
|---|
Transformations of the Carbaldehyde Moiety
The aldehyde group at the C3 position of this compound is a highly reactive and versatile functional handle. It readily participates in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, serving as a gateway to a diverse array of more complex derivatives.
The aldehyde functionality is primed for condensation reactions that extend the carbon framework.
The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene (B1212753) compound, such as malononitrile (B47326) or a cyanoacetate (B8463686) ester, in the presence of a weak base. This reaction would convert the C3-carbaldehyde into a C3-vinyl derivative, incorporating new functional groups like nitriles or esters, which can be further manipulated.
The Wittig reaction offers another powerful method for C-C bond formation. It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent). This reaction is highly reliable for creating a double bond at the site of the original carbonyl group, with the structure of the resulting alkene being determined by the specific ylide used. This allows for the introduction of a wide range of substituted vinyl groups at the C3 position.
Table 2: Potential Transformations of the Aldehyde Moiety
| Reaction | Reagent Type | Example Reagent | Expected Product Type |
|---|---|---|---|
| Knoevenagel Condensation | Active Methylene Compound | Malononitrile | (5-bromo-1H-indazol-3-yl)methylenemalononitrile |
The C3-carbaldehyde is an ideal starting point for constructing new heterocyclic rings fused or attached to the indazole core. Through multi-component or sequential reactions, the aldehyde can be elaborated into various five- or six-membered heteroaromatic systems.
Benzimidazoles: Condensation of the this compound with an o-phenylenediamine (B120857) derivative in the presence of an oxidizing agent would lead to the formation of a 2-(5-bromo-1H-indazol-3-yl)benzimidazole. Nitrogen-bearing heterocycles like benzimidazoles are prominent scaffolds in medicinal chemistry. researchgate.net
Thiazoles: The Hantzsch thiazole (B1198619) synthesis provides a potential route where the aldehyde is first converted to an α-haloketone intermediate. Subsequent reaction with a thioamide would yield a thiazole ring attached at the C3 position of the indazole.
Oxazoles: Similarly, reaction of an α-haloketone derived from the carbaldehyde with an amide could furnish an oxazole (B20620) ring system.
These cyclization strategies dramatically increase the structural diversity of compounds accessible from the this compound starting material, enabling the exploration of new chemical space for drug discovery programs.
Microwave-Assisted Synthetic Routes for Indazole Functionalization
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, increase yields, and improve product purity, often aligning with the principles of green chemistry. rasayanjournal.co.inheteroletters.org The functionalization of indazoles has proven to be particularly amenable to microwave irradiation. rasayanjournal.co.in
Microwave heating can be effectively employed in various stages of synthesis involving the indazole scaffold. For instance, the formation of the indazole ring itself can be achieved through microwave-assisted intramolecular cyclization of arylhydrazones. researchgate.netheteroletters.org A one-pot, two-step procedure for generating 1-aryl-1H-indazoles has been developed where the initial formation of the hydrazone from a 2-halobenzaldehyde and a phenylhydrazine, and the subsequent copper-catalyzed cyclization, are both performed under microwave heating at 160°C for just 10 minutes per step. researchgate.net
Furthermore, the introduction of the carbaldehyde group at the C3 position can also be facilitated by microwave energy. A regioselective C3-formylation of 2H-indazoles using Selectfluor as a mediator and DMSO as the formylating agent was efficiently conducted under microwave irradiation at 125°C. thieme-connect.de This method provided moderate to excellent yields of 3-formyl 2H-indazoles in just one hour. thieme-connect.de Compared to conventional heating, microwave assistance significantly reduces reaction times and can lead to higher yields. heteroletters.orgthieme-connect.de This efficiency makes microwave synthesis a highly attractive method for the rapid generation of libraries of functionalized indazole derivatives for screening purposes. rasayanjournal.co.in
Table 3: Comparison of Conventional vs. Microwave-Assisted Indazole Synthesis
| Reaction Type | Heating Method | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|
| C3-Formylation of 2H-indazole | Conventional | 120°C | 1 h | ~30% | thieme-connect.de |
| C3-Formylation of 2H-indazole | Microwave | 125°C | 1 h | 55% | thieme-connect.de |
| Hydrazone Cyclization | Conventional | Varies (often hours) | Varies (often hours) | Moderate | researchgate.net |
Medicinal Chemistry and Pharmacological Investigations of 5 Bromo 1h Indazole 3 Carbaldehyde Derivatives
Structure-Activity Relationship (SAR) Studies for Biological Potency
Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological potency of lead compounds. For derivatives of the indazole scaffold, these studies have elucidated key structural features that govern their therapeutic efficacy. The core indazole ring is a critical component, with modifications at various positions significantly influencing activity. nih.gov
The aldehyde functional group at the 3-position of 5-bromo-1H-indazole-3-carbaldehyde serves as a versatile chemical handle. nih.gov It allows for the synthesis of a wide array of derivatives, such as Schiff bases, chalcones, and other heterocyclic systems, by reacting with different nucleophiles. researchgate.net The bromine atom at the 5-position is also significant, as it enhances the reactivity of the molecule and can be a key point for further functionalization through cross-coupling reactions. chemimpex.comchemimpex.com
SAR studies on related indazole series have shown that the nature and position of substituents are critical. For instance, in a series of indazole-based HIF-1 inhibitors, the substitution on the indazole core, the type of heterocyclic ring at position 3, and substituents on the benzyl (B1604629) group at position 1 all played a definitive role in the inhibitory activity. nih.gov Specifically, a hydroxymethyl group was found to be a more effective substituent at one position compared to others. nih.gov Furthermore, computational studies exploring AMPK activators have utilized synthesis strategies designed for efficient SAR exploration. lookchem.com These studies collectively underscore the importance of systematic structural modification to enhance the biological activity of indazole derivatives.
Anticancer and Antitumor Activities
The indazole core is a well-established pharmacophore in the design of anticancer agents. chemenu.comnih.gov Derivatives of this compound are actively investigated for their potential as antitumor drugs, with research demonstrating their ability to inhibit the growth of various cancer cells. chemimpex.comevitachem.com
Inhibition of Cancer Cell Proliferation and Cytotoxic Effects
Derivatives of this compound have shown significant potential in inhibiting cancer cell proliferation. In one study, a series of novel indazole derivatives were synthesized and evaluated for their anticancer activity against four human cancer cell lines. Most of the synthesized compounds demonstrated potent activity, with IC₅₀ values indicating strong inhibition of cell growth. researchgate.net
Another study focused on 1H-indazole-3-amine derivatives, which were assessed for their anti-proliferative effects against a panel of human cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2). nih.gov One particular compound, 6o , exhibited a promising inhibitory effect against the K562 cell line with an IC₅₀ value of 5.15 µM. nih.gov Importantly, this compound displayed selectivity, showing significantly lower cytotoxicity against normal human embryonic kidney cells (HEK-293), with an IC₅₀ of 33.2 µM. nih.gov Further investigation confirmed that compound 6o could induce apoptosis and affect the cell cycle, suggesting a targeted mechanism of action. nih.gov
Similarly, research on 7-carbo-substituted 5-bromo-3-methylindazoles revealed that certain derivatives exhibited moderate to significant antigrowth effects against cancer cells while having reduced cytotoxicity against normal cell lines. researchgate.net
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Compound 6o | K562 (Chronic Myeloid Leukemia) | 5.15 | nih.gov |
| Compound 6o | HEK-293 (Normal Cell) | 33.2 | nih.gov |
| 5-bromo-3-methyl-7-phenyl-1H-indazole (3a) | MCF-7 (Breast Cancer) | Moderate to Significant Activity | researchgate.net |
| 5-bromo-3-methyl-7-styryl-1H-indazole (3h) | MCF-7 (Breast Cancer) | Moderate to Significant Activity | researchgate.net |
| Various Indazole Derivatives (13a-13j) | A549, MCF-7, A375, HT-29 | 0.010 to 12.8 | researchgate.net |
Activity Against Specific Cancer Cell Lines (e.g., MCF-7 breast cancer cells)
The efficacy of this compound derivatives has been demonstrated against specific and challenging cancer cell lines. Notably, human breast cancer cells (MCF-7) have been a target in these investigations. A study involving a novel series of indazole derivatives (compounds 13a–13j) tested their anticancer activity against a panel of four human cancer cell lines, which included MCF-7 (breast), A549 (lung), A375 (melanoma), and HT-29 (colon). researchgate.net Several of these compounds were found to be more potent than the positive control, combretastatin-A4. researchgate.net
In another study, 7-carbo-substituted 5-bromo-3-methylindazoles were evaluated for their effects on the MCF-7 breast cancer cell line. researchgate.net The results showed that specific derivatives, namely 5-bromo-3-methyl-7-phenyl-1H-indazole (3a) and 5-bromo-3-methyl-7-styryl-1H-indazole (3h) , exhibited moderate to significant antigrowth effects against these cells. researchgate.net This activity, coupled with reduced cytotoxicity against normal cells, highlights the therapeutic potential of these indazole structures in breast cancer treatment. researchgate.net
Targeting Kinase Pathways (e.g., Akt Kinase, PI3-K, Tyrosine Kinase, Threonine Kinase)
A primary mechanism through which indazole derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. nih.govlookchem.com The indazole moiety is a recognized pharmacophore in the development of kinase inhibitors. evitachem.com
Derivatives of this compound have been specifically explored as kinase inhibitors. For example, 5-bromo-1H-indazole-3-carboxylic acid ethyl ester , a direct derivative, has been identified as a protein kinase inhibitor for potential therapeutic use. chemicalbook.com Computational studies have further supported the potential of indazole scaffolds as tyrosine kinase inhibitors, which play a critical role in non-small-cell lung cancer. researchgate.net While specific inhibitory data against Akt kinase, PI3-K, and threonine kinase for direct derivatives of this compound are part of ongoing research, the foundational role of the indazole scaffold in targeting various kinase pathways is well-documented in the scientific literature.
Anti-inflammatory Properties and Mechanisms
Beyond their anticancer applications, indazole derivatives are known for their significant anti-inflammatory properties. chemimpex.comchemimpex.comchemenu.com The non-steroidal anti-inflammatory drug (NSAID) Benzydamine is a notable example of a marketed drug based on the indazole structure. nih.gov This has spurred further research into new indazole-based compounds for treating inflammation-related disorders. researchgate.net
Interaction with Cyclooxygenase (COX) Enzymes
The anti-inflammatory effects of many drugs are mediated through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the inflammatory cascade. Computational studies have been employed to investigate the potential of 1H-indazole analogs as COX-2 inhibitors. researchgate.net
In one such study, molecular docking simulations were performed to evaluate the binding of various 1H-indazole analogs to the active site of the COX-2 enzyme (PDB ID: 3NT1). The results showed that compounds featuring difluorophenyl, para-toluene, and 4-methoxyphenyl (B3050149) groups achieved significant binding scores of -9.11, -8.80, and -8.46 kcal/mol, respectively. Molecular Dynamics (MD) simulations further indicated that a lead compound was stable within the COX-2 active site. researchgate.net These computational findings suggest that indazole derivatives can effectively interact with and inhibit COX enzymes, providing a clear mechanism for their anti-inflammatory activity. researchgate.net
| Compound Group | Binding Energy (kcal/mol) | Reference |
|---|---|---|
| Difluorophenyl-substituted Indazole | -9.11 | researchgate.net |
| Para-toulene-substituted Indazole | -8.80 | researchgate.net |
| 4-methoxyphenyl-substituted Indazole | -8.46 | researchgate.net |
Antimicrobial and Antibacterial Applications
The emergence of multidrug-resistant bacterial strains presents a significant global health challenge, necessitating the development of novel antimicrobial strategies. Derivatives of this compound have been a focus of research in this area, demonstrating potential as both direct antimicrobial agents and as compounds that can enhance the efficacy of existing antibiotics. ontosight.ainih.gov
A promising approach to combatting antibiotic resistance is the use of antibiotic potentiators, which are compounds that enhance the activity of conventional antibiotics. nih.gov Research has shown that certain derivatives of 6-bromoindole (B116670) and 6-bromoindazole can act as such potentiators. nih.gov Their mechanism of action often involves the inhibition of bacterial enzymes that contribute to antibiotic resistance, thereby re-sensitizing bacteria to the effects of antibiotics like gentamicin. nih.gov
For instance, a series of 6-bromoindole and 6-bromoindazole derivatives were synthesized and evaluated for their ability to potentiate the antimicrobial activity of gentamicin. nih.gov This strategy aims to overcome resistance mechanisms and extend the lifespan of current antibiotic therapies.
A key target for antibiotic potentiation is bacterial cystathionine-γ-lyase (bCSE). nih.govsemanticscholar.org This enzyme is a primary producer of hydrogen sulfide (B99878) (H₂S) in pathogenic bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. nih.govsemanticscholar.orgresearchgate.net The inhibition of bCSE activity has been shown to significantly increase the susceptibility of these bacteria to antibiotics that induce oxidative stress. nih.govsemanticscholar.org
Several indole-based inhibitors of bCSE have been developed, utilizing 6-bromoindole as a foundational chemical structure. nih.govsemanticscholar.org These inhibitors are designed to selectively target the bacterial enzyme. semanticscholar.org The development of efficient synthetic routes for these inhibitors is crucial for their further biological screening and potential therapeutic application. nih.govsemanticscholar.org
Recent studies have expanded on this by creating new potential inhibitors of bCSE based on 6-bromoindole and 6-bromoindazole structures. nih.gov The goal is to broaden the range of available antibiotic potentiators that function through the inhibition of this critical bacterial enzyme. nih.gov
| Compound/Derivative Class | Target Enzyme | Therapeutic Application |
| 6-bromoindole derivatives | Bacterial Cystathionine-γ-lyase (bCSE) | Antibiotic Potentiation |
| 6-bromoindazole derivatives | Bacterial Cystathionine-γ-lyase (bCSE) | Antibiotic Potentiation |
Other Pharmacological Activities
The versatile scaffold of indazole has led to the exploration of its derivatives for a wide range of therapeutic applications beyond antimicrobial activity. growingscience.comresearchgate.net
Indazole derivatives have been recognized for their potential pharmacological activities, including antiarrhythmic and antifungal properties. growingscience.com The core structure of indazole is considered a valuable pharmacophore in the development of new therapeutic agents. growingscience.com
In terms of antifungal activity, certain pyridine-indole compounds synthesized from nicotinohydrazide and 5-bromo-1H-indole-3-carbaldehyde have been evaluated. mdpi.com Furthermore, some synthesized indazole derivatives have demonstrated good antifungal activity against fungal strains such as Aspergillus niger and Candida albicans. growingscience.com
The indazole nucleus is also a structural component in various synthetic compounds that have been investigated for numerous pharmacological effects, including anti-HIV activity. growingscience.comresearchgate.net The structural diversity that can be achieved with indazole derivatives makes them attractive candidates for the development of new antiviral agents. mdpi.com Research into indole (B1671886) derivatives has also revealed compounds with promising activity against HIV replication. evitachem.comrsc.org
Derivatives of indazole have been investigated for their potential in treating neurological disorders. chemimpex.com Specifically, research has pointed to their possible efficacy in conditions such as Alzheimer's disease and schizophrenia. The mechanism of action for some of these derivatives is believed to involve their function as agonists or partial agonists of nicotinic acetylcholine (B1216132) receptors, which play a role in cognitive functions.
Furthermore, certain indazole compounds are being explored for their use in treating disorders characterized by the activation of the Wnt signaling pathway, which has been implicated in Alzheimer's disease. google.com Indazole derivatives are also noted for their pharmacological properties against neurodegenerative disorders in general. nih.gov
Drug Design and Development Strategies
The strategic design and development of new drugs frequently rely on the use of versatile molecular frameworks that can be systematically modified to optimize interactions with biological targets. This compound serves as a quintessential example of such a starting material, providing a robust platform for creating a diverse array of potential therapeutic agents. chemimpex.comchemimpex.com Its utility stems from the inherent properties of the indazole core, combined with the reactivity of the bromo and carbaldehyde functional groups, which allow for extensive chemical exploration. chemimpex.com
In medicinal chemistry, a "privileged structure" is a molecular scaffold that is capable of binding to multiple, often unrelated, biological targets, making it an invaluable starting point for drug discovery. samipubco.com The indazole ring system, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is widely recognized as such a privileged scaffold. samipubco.comresearchgate.net Its structure is a key pharmacophore—the essential three-dimensional arrangement of atoms or functional groups responsible for a drug's biological activity. pnrjournal.com
The pharmacological versatility of the indazole scaffold is attributed to its ability to mimic endogenous biomolecules due to its aromatic and heterocyclic nature, enabling a wide range of interactions with biological targets. samipubco.com This structural feature allows indazole derivatives to exhibit a broad spectrum of activities, including anti-inflammatory, antitumor, antibacterial, and anti-HIV effects. samipubco.comresearchgate.net The two nitrogen atoms within the pyrazole ring can act as both hydrogen bond donors and acceptors, facilitating strong and specific binding to the active sites of proteins and enzymes. pnrjournal.com
The commercial success of several indazole-containing drugs underscores the therapeutic importance of this scaffold. These drugs often function as kinase inhibitors, a class of targeted therapy that blocks the action of enzymes essential for cell signaling and growth. The desirable drug-like properties of the indazole core, such as metabolic stability and good bioavailability, have contributed to the clinical success of these agents. samipubco.com
Table 1: Examples of FDA-Approved Indazole-Containing Drugs
| Drug Name | Target(s) | Therapeutic Use |
|---|---|---|
| Axitinib | VEGFRs, PDGFR, c-KIT | Advanced Renal Cell Carcinoma samipubco.com |
| Pazopanib | VEGFRs, PDGFR, FGFR, c-KIT | Advanced Renal Cell Carcinoma, Soft Tissue Sarcoma samipubco.com |
| Granisetron | 5-HT3 Receptor Antagonist | Chemotherapy-induced Nausea and Vomiting pnrjournal.com |
| Entrectinib | TRK A/B/C, ROS1, ALK | ROS1-positive NSCLC, NTRK gene fusion-positive solid tumors researchgate.net |
| Benzydamine | Pro-inflammatory Cytokines | Anti-inflammatory pnrjournal.commdpi.com |
This compound is a key building block for the synthesis of novel therapeutic agents. chemimpex.comlookchem.com The aldehyde group at the 3-position is a particularly valuable functional handle, allowing for a variety of chemical transformations to create more complex, polyfunctionalized indazole derivatives. rsc.orgnih.gov The bromine atom at the 5-position enhances the reactivity of the scaffold and provides an additional site for modification, for instance, through transition metal-catalyzed cross-coupling reactions. chemimpex.com
Research efforts have leveraged these features to create new classes of enzyme inhibitors and other potential drugs. For example, the aldehyde can be converted into alkenes via Wittig or Knoevenagel condensations or transformed into other functional groups to build elaborate side chains designed to fit into the binding pockets of target proteins. rsc.org
Detailed research has demonstrated the utility of this scaffold in generating potent inhibitors for key targets in oncology and inflammation.
Dual EGFR/VEGFR-2 Inhibitors: A novel series of 5-ethylsulfonyl-indazole-3-carbohydrazides were developed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are critical targets in cancer therapy. tandfonline.com The synthesis began with the bromination of indazole-3-carboxylic acid to produce 5-bromoindazole-3-carboxylic acid, a direct precursor related to this compound. tandfonline.com Subsequent modifications led to compounds that showed significant antiproliferative effects against cancer cell lines, with some derivatives demonstrating greater potency than the established EGFR inhibitor, erlotinib. tandfonline.com
Anti-inflammatory COX-2 Inhibitors: In the search for new anti-inflammatory agents, computational methods have been used to design and evaluate 1H-indazole analogs as potential inhibitors of the Cyclooxygenase-2 (COX-2) enzyme. researchgate.net A series of derivatives were synthesized from a related starting material, 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde, which shares a similar reactive aldehyde feature. Molecular docking and simulation studies indicated that derivatives with specific substitutions, such as a difluorophenyl group, showed significant binding affinity to the COX-2 active site, suggesting their potential for treating inflammation. researchgate.net
These examples highlight a clear strategy: using the this compound core to construct libraries of compounds that can be screened for activity against high-value therapeutic targets.
Table 2: Therapeutic Agents Derived from 5-Bromo-1H-indazole Precursors
| Derivative Class | Biological Target | Key Research Findings |
|---|---|---|
| 5-ethylsulfonyl-indazole-3-carbohydrazides | EGFR, VEGFR-2 | Several derivatives (7j, 7k, 7o) showed potent antiproliferative activity against breast cancer cell lines (GI50 values of 27, 25, and 30 nM), exceeding the potency of the reference drug Erlotinib. tandfonline.com |
| 1H-indazole analogs | Cyclooxygenase-2 (COX-2) | A derivative with a difluorophenyl group showed a high binding affinity (-9.11 kcal/mol) in molecular docking studies, indicating strong potential as a selective COX-2 inhibitor for anti-inflammatory therapy. researchgate.net |
Exploration of 5 Bromo 1h Indazole 3 Carbaldehyde Derivatives in Materials Science and Other Applications
Applications in Material Science
The inherent properties of the indazole ring system, combined with the electronic effects of the bromine substituent, make 5-bromo-1H-indazole-3-carbaldehyde and its derivatives prime candidates for the development of novel materials. chemimpex.comchemimpex.com Researchers have explored its potential in creating materials with specific optical, electronic, and functional characteristics. chemimpex.comchemimpex.com
Derivatives of this compound are explored for their use in creating fluorescent probes and sensors. chemimpex.comchemimpex.com The core structure is integral to developing probes for biological imaging, which can help in visualizing cellular processes. The photophysical properties of related bromo-heterocyclic systems are crucial for these applications, enabling the design of sensors that can detect specific ions or molecules through changes in fluorescence. The indazole scaffold can be chemically modified to create chemosensors that exhibit a "turn-on" fluorescence response upon binding to a target analyte.
The modification of the indazole heterocycle, such as the introduction of a bromine atom, significantly alters the electronic properties of the molecule. This makes this compound a key intermediate in the creation of advanced materials with unique electronic characteristics. chemimpex.com These materials, which include specialized polymers and coatings, can be designed to enhance the performance and durability of various products.
The field of material science has utilized this compound and its derivatives in the development of organic electronic devices. chemimpex.com Specifically, methylated derivatives like 5-Bromo-1-methyl-1H-indazole-3-carbaldehyde are categorized as materials for Organic Light-Emitting Diodes (OLEDs). bldpharm.com These compounds can be incorporated into the emissive layers of OLEDs, contributing to the device's light-emitting properties.
The structure of this compound is particularly amenable to creating functionalized materials with tailored properties. chemimpex.comchemimpex.com The presence of the aldehyde group and the bromine atom provides two distinct reactive sites for further chemical transformations. chemimpex.comsmolecule.com This allows chemists to systematically modify the molecule to fine-tune properties such as solubility, binding affinity, and electronic behavior, leading to materials designed for specific functions. chemimpex.comchemimpex.com
Table 1: Functional Groups and Their Role in Material Design
| Structural Component | Role in Material Science | Application Examples |
| Indazole Core | Provides the fundamental heterocyclic structure with inherent electronic and biological properties. | Base scaffold for OLEDs, sensors, and polymers. chemimpex.com |
| Aldehyde Group (-CHO) | Acts as a key reactive site for synthetic modifications, such as condensation or cyclization reactions. rsc.org | Synthesis of complex molecules, attachment to polymer backbones. |
| Bromine Atom (-Br) | Modifies the electronic properties of the indazole ring and serves as a handle for cross-coupling reactions. | Tuning of electronic band gaps, introduction of diverse functional groups. |
Role in Agrochemical Development
Beyond materials science, this compound serves as an important intermediate in the agrochemical industry. chemimpex.comchemimpex.com The compound is used in the formulation and development of effective pesticides and herbicides. chemimpex.com The biological activity of the indazole ring is leveraged to create agrochemicals essential for improving crop yields and promoting sustainability in agricultural practices. Its enhanced reactivity, due to the bromine atom, makes it an ideal building block for these applications. chemimpex.comchemimpex.com
Analytical Applications: Detection and Quantification of Indazole Derivatives
The proliferation of synthetic indazole derivatives, including those used as illicit drugs, has necessitated the development of sensitive and selective analytical methods for their detection and quantification. nih.goviaea.org Research has focused on creating devices and protocols capable of identifying these compounds in complex samples. nih.gov
One notable advancement is the creation of a Molecularly Imprinted Polymer (MIP)-based voltammetric sensor for the rapid and selective detection of indazole-type synthetic cannabinoids. nih.gov This MIP-based sensor can identify and quantify these compounds as a class, even in complex matrices, without requiring sample clean-up and with negligible interference from cutting agents. nih.gov
For quantitative analysis, chromatographic methods are well-established. A validated gas chromatography-electron ionisation-mass spectrometry (GC-EI-MS) method has been developed for the routine quantification of a specific N-hexyl-1H-indazole derivative (ADB-HINACA) in seized herbal samples. mmu.ac.uk
Table 2: Analytical Methods for Indazole Derivative Quantification
| Analyte | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Matrix |
| Indazole-type Synthetic Cannabinoids | MIP-based Voltammetric Sensor | ~0.01 mM | - | Simulated Pills, Smoking Mixtures |
| ADB-HINACA | GC-EI-MS | 1.7 µg/mL | 5.8 µg/mL | Herbal Samples |
Computational Chemistry Approaches in the Study of 5 Bromo 1h Indazole 3 Carbaldehyde Systems
Molecular Docking and Molecular Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are pivotal computational methods for exploring the interactions between a small molecule (ligand), such as 5-bromo-1H-indazole-3-carbaldehyde, and a macromolecular target, typically a protein or enzyme. These simulations provide a dynamic and energetic perspective on how the ligand might bind and behave within a biological environment.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction. This binding affinity is often quantified as a binding energy score, with lower (more negative) values indicating a more favorable interaction.
For indazole derivatives, which are recognized as important scaffolds in medicinal chemistry for developing kinase inhibitors, molecular docking is a key step in screening potential drug candidates. In one study focused on the synthesis of 1H-indazole-3-carboxaldehyde derivatives, which included this compound, molecular docking was employed to evaluate the binding affinities of the synthesized compounds. The simulations were performed using AutoDock software with protein structural data to predict how the molecules would interact with the binding pockets of enzymes. While the study highlighted other derivatives as having the most favorable binding energies, the evaluation of this compound was part of this computational screening process.
Table 1: Illustrative Parameters in Molecular Docking Analysis
| Parameter | Description | Relevance to this compound |
|---|---|---|
| Binding Energy (kcal/mol) | The calculated free energy of binding between the ligand and the target protein. | Predicts the strength of the interaction with a biological target, such as a protein kinase. |
| Inhibition Constant (Ki) | An estimated measure of inhibitor potency, derived from the binding energy. | Lower values suggest higher potential for enzymatic inhibition. |
| Intermolecular Interactions | Types of non-covalent bonds formed (e.g., hydrogen bonds, pi-pi stacking, hydrophobic interactions). | Identifies key amino acid residues in the enzyme's active site that are crucial for binding the indazole core. |
Following molecular docking, molecular dynamics (MD) simulations can be used to assess the stability of the predicted ligand-receptor complex over time. An MD simulation models the movements and interactions of atoms and molecules for a fixed period, providing insights into the flexibility of the complex and the persistence of key binding interactions.
For a compound like this compound docked into an enzyme's active site, an MD simulation would track the conformational changes of both the ligand and the protein. Analysis of the simulation trajectory can confirm whether the binding pose predicted by docking is stable or if the ligand dissociates or shifts to a different orientation. This evaluation is crucial for validating potential drug candidates, as a stable complex is more likely to exert a sustained biological effect.
Quantum Chemical Calculations (e.g., Density Functional Theory, MP2 methods)
Quantum chemical calculations provide a detailed understanding of the intrinsic properties of a molecule based on its electronic structure. Methods like Density Functional Theory (DFT) are widely used to investigate molecular geometry, vibrational frequencies, and electronic characteristics with high accuracy.
A fundamental application of quantum chemical calculations is the determination of the most stable three-dimensional structure of a molecule, a process known as geometry optimization. For this compound, DFT calculations can be used to predict bond lengths, bond angles, and dihedral angles corresponding to the molecule's lowest energy state.
This optimized structure is the foundation for all other computational analyses. The results from these calculations can be compared with experimental data, such as that from X-ray crystallography, to validate the computational model.
Table 2: Key Geometric Parameters from Optimization Studies
| Parameter | Description |
|---|---|
| Bond Lengths (Å) | The equilibrium distance between the nuclei of two bonded atoms (e.g., C-C, C-N, C-Br). |
| **Bond Angles (°) ** | The angle formed between three connected atoms (e.g., C-C-N). |
| Dihedral Angles (°) | The rotational angle between two planes, each defined by three atoms. |
Quantum chemical calculations can simulate the vibrational spectra (FT-IR and FT-Raman) of a molecule. By calculating the vibrational frequencies and their corresponding intensities, researchers can assign specific molecular motions (stretching, bending, twisting) to the absorption bands observed in experimental spectra. This theoretical analysis is invaluable for interpreting complex spectra and confirming the molecular structure. For this compound, DFT calculations would predict the characteristic vibrational modes associated with its functional groups, such as the C=O stretch of the aldehyde, the N-H stretch of the indazole ring, and vibrations involving the bromine atom.
The electronic properties of a molecule are governed by its molecular orbitals. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the Frontier Molecular Orbitals (FMOs). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.
The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron to a higher energy state. DFT calculations can determine the energies of these orbitals and map their electron density distributions, providing insights into the reactive sites of this compound.
Table 3: Frontier Molecular Orbital Energy Parameters
| Parameter | Description | Chemical Significance |
|---|---|---|
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital. | Related to the molecule's potential as an electron donor. |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | Related to the molecule's potential as an electron acceptor. |
| Energy Gap (ΔE) | The energy difference between the LUMO and HOMO (ΔE = E(LUMO) - E(HOMO)). | Indicates molecular reactivity, stability, and optical properties. |
Molecular Electrostatic Potential (MEP) Surfaces
The Molecular Electrostatic Potential (MEP) surface is a valuable concept in computational chemistry for predicting the reactive behavior of a molecule. It is a 3D representation of the electrostatic potential mapped onto the electron density surface, providing a visual guide to the charge distribution. The MEP surface is color-coded to indicate different potential regions: red typically signifies regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack, while blue indicates regions of low electron density and positive electrostatic potential, prone to nucleophilic attack. Green and yellow represent areas with intermediate or near-zero potential.
For a molecule like this compound, the MEP surface would highlight specific reactive sites. The oxygen atom of the carbaldehyde group is expected to be a region of high negative potential (red), making it a likely site for interactions with electrophiles or hydrogen bond donors. Conversely, the hydrogen atom of the aldehyde group and the N-H group of the indazole ring would exhibit positive potential (blue), indicating their susceptibility to nucleophilic attack and their role as hydrogen bond donors.
A computational study on the related molecule, 1H-indole-3-carbaldehyde, using Density Functional Theory (DFT) with the B3LYP method and 6-311++G(d,p) basis set, revealed a similar charge distribution. researchgate.net The MEP analysis in that study confirmed the negative potential around the carbonyl oxygen and positive potential near the N-H proton, which supports the prediction of these sites as key centers for intermolecular interactions. researchgate.net
| Region of this compound | Predicted Electrostatic Potential | Potential Reactivity |
|---|---|---|
| Carbonyl Oxygen (C=O) | Negative (Red) | Electrophilic attack, Hydrogen bond acceptor |
| Indazole N-H Proton | Positive (Blue) | Nucleophilic attack, Hydrogen bond donor |
| Aldehyde C-H Proton | Positive (Blue) | Weak hydrogen bond donor |
| Aromatic Rings | Near-neutral (Green/Yellow) | Pi-pi stacking interactions |
Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-Pi Stacking)
The biological activity and solid-state structure of molecules are largely governed by intermolecular interactions. For this compound, several types of non-covalent interactions are anticipated to be significant.
Hydrogen Bonding: The presence of both a hydrogen bond donor (the N-H group of the indazole ring) and a hydrogen bond acceptor (the carbonyl oxygen) suggests that hydrogen bonding plays a crucial role in the molecular assembly of this compound. In the solid state, it is highly probable that molecules of this compound form hydrogen-bonded dimers or chains. The N-H---O=C hydrogen bond is a common and strong interaction that significantly influences the crystal packing and physical properties of related compounds.
Pi-Pi Stacking: The planar aromatic indazole ring system facilitates pi-pi stacking interactions. These interactions, arising from the attractive forces between the electron clouds of adjacent aromatic rings, contribute to the stability of the crystal lattice. The arrangement of molecules in the crystal can lead to either face-to-face or offset stacking configurations.
In a study on a related thio-semicarbazone derivative of 5-bromo-1H-indole-3-carbaldehyde, the crystal structure revealed a layered arrangement stabilized by a network of hydrogen bonds. nih.gov Although not a direct study of the target molecule, it highlights the importance of such interactions in similar molecular systems.
| Interaction Type | Participating Groups in this compound | Significance |
|---|---|---|
| Hydrogen Bonding | N-H (donor) and C=O (acceptor) | Primary determinant of crystal packing and supramolecular assembly. |
| Pi-Pi Stacking | Indazole aromatic rings | Contributes to the stability of the solid-state structure. |
| Halogen Bonding | Bromine atom and a nucleophilic site | Possible, but likely a weaker contribution compared to hydrogen bonding. |
Computational Support for Rational Drug Design
This compound serves as a valuable scaffold in medicinal chemistry, particularly in the design of kinase inhibitors for cancer therapy. chemimpex.com Computational methods are integral to the rational design of drugs based on this and similar molecular frameworks.
Molecular Docking: A key computational technique in drug design is molecular docking. This method predicts the preferred orientation of a ligand (like a derivative of this compound) when bound to a specific protein target. By simulating the binding process, researchers can estimate the binding affinity and identify the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For instance, the indazole N-H group and the carbonyl oxygen of the carbaldehyde can be crucial for forming hydrogen bonds with amino acid residues in the active site of a kinase.
Pharmacophore Modeling: Computational approaches can also be used to develop a pharmacophore model. This model defines the essential three-dimensional arrangement of functional groups that a molecule must possess to bind to a specific biological target. Based on the structure of this compound, a pharmacophore model for a kinase inhibitor might include a hydrogen bond donor (N-H), a hydrogen bond acceptor (C=O), and an aromatic ring for hydrophobic interactions.
The insights gained from these computational studies can guide the synthesis of new derivatives of this compound with improved potency and selectivity. By modifying the scaffold with different substituents, medicinal chemists can optimize the interactions with the target protein, leading to the development of more effective therapeutic agents.
Future Perspectives and Research Directions
Development of Novel Synthetic Methodologies with Enhanced Efficiency and Selectivity
While established methods for the synthesis of 1H-indazole-3-carboxaldehydes exist, such as the nitrosation of indoles, ongoing research aims to refine these processes for greater efficiency and versatility. rsc.orgnih.gov A significant future direction lies in the development of novel catalytic systems. Catalyst-based approaches, particularly those using transition metals, have already shown notable progress in creating a wide range of indazole derivatives. benthamdirect.comingentaconnect.com Future work will likely focus on designing new catalysts that offer higher yields, greater selectivity, and milder reaction conditions, thereby minimizing side reactions and simplifying purification. nih.gov
Furthermore, the exploration of flow chemistry presents a promising avenue for the scalable and safe synthesis of indazole scaffolds. acs.org This technology can provide enhanced control over reaction parameters, leading to improved reproducibility and enabling the rapid, on-demand production of pharmaceutically relevant indazole fragments. acs.org The optimization of existing procedures, such as the slow addition of the indole (B1671886) starting material to the nitrosating mixture to improve yields, demonstrates a continued effort to refine synthetic protocols for these valuable compounds. nih.gov
Expansion of Structure-Activity Relationship Studies for Diverse Biological Targets
The indazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives showing a wide array of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties. nih.govmdpi.commdpi.com A primary future objective is the systematic expansion of structure-activity relationship (SAR) studies to unlock the full therapeutic potential of derivatives synthesized from 5-bromo-1H-indazole-3-carbaldehyde.
By methodically modifying the indazole core and its substituents, researchers can elucidate the structural features essential for potent and selective interaction with various biological targets. For instance, SAR studies on indazole-3-carboxamides have identified potent blockers of the calcium-release activated calcium (CRAC) channel, which is crucial for mast cell function and represents a therapeutic target for inflammatory conditions. nih.gov Similarly, SAR studies on other indazole derivatives have led to the discovery of potent inhibitors for targets like histone deacetylases (HDACs) and various protein kinases involved in cancer progression. nih.govrsc.org Future research will involve generating larger, more diverse libraries of compounds derived from this compound to probe interactions with a wider range of enzymes, receptors, and ion channels, guided by both experimental screening and computational analysis. nih.gov
Exploration of Polyfunctionalized Indazole Derivatives for Multitarget Therapies
The complexity of diseases like cancer and neurodegenerative disorders has spurred interest in developing drugs that can modulate multiple biological targets simultaneously. The indazole scaffold is exceptionally well-suited for this "multi-target" approach. nih.govnih.gov Future research will increasingly focus on designing and synthesizing polyfunctionalized indazole derivatives capable of acting on several disease-related pathways.
For example, researchers have successfully developed 5-substituted indazole derivatives that concurrently inhibit both cholinesterase (AChE/BuChE) and BACE1 enzymes, offering a promising therapeutic strategy for Alzheimer's disease. nih.govnih.gov Other studies have identified indazole-based compounds that act as multi-target receptor tyrosine kinase (RTK) inhibitors, demonstrating potential as anti-angiogenic and anticancer agents. mdpi.com The this compound is an ideal precursor for creating such complex molecules, as the bromine and aldehyde functionalities allow for the sequential or simultaneous introduction of different pharmacophores designed to interact with distinct biological targets.
Advanced Computational Modeling for Predictive Drug Discovery and Materials Design
Computational approaches are indispensable tools for accelerating the drug discovery process and reducing development costs. fmhr.orgbeilstein-journals.org The future of indazole-based research will heavily rely on advanced computational modeling to predict the biological activity of novel derivatives and guide synthetic efforts. fmhr.org Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations are becoming increasingly sophisticated. beilstein-journals.orgmdpi.com
In the context of indazole derivatives, computational studies have already been used to perform Density Functional Theory (DFT) calculations and molecular docking to evaluate their pharmaceutical potential against targets like renal cancer-related proteins. nih.gov These in silico methods help researchers to:
Predict the binding modes and affinities of indazole ligands to their target proteins. beilstein-journals.org
Virtually screen large libraries of potential derivatives to prioritize candidates for synthesis. mdpi.com
Develop QSAR models that correlate chemical structure with biological activity, enabling the rational design of more potent and selective compounds. fmhr.org
Beyond pharmaceuticals, computational modeling will also aid in the exploration of indazole derivatives for materials science applications, such as in the design of organic light-emitting diodes (OLEDs) and other advanced materials. chemimpex.com
| Computational Method | Application in Drug Discovery | Potential for Indazole Research |
| Molecular Docking | Predicts the binding orientation of a small molecule to a target protein. beilstein-journals.org | To identify the most promising derivatives of this compound for specific biological targets like kinases or enzymes. nih.gov |
| QSAR | Correlates variations in chemical structure with changes in biological activity. fmhr.org | To build predictive models for designing indazoles with enhanced potency and selectivity. |
| Molecular Dynamics | Simulates the movement of atoms and molecules to understand the physical basis of their function. mdpi.com | To study the stability of the indazole-protein complex and understand the dynamics of their interaction over time. |
| Virtual Screening | Computationally screens large libraries of compounds against a target. beilstein-journals.org | To rapidly identify novel indazole-based hits from vast chemical databases for further investigation. |
Integration of Green Chemistry Principles in Scalable Synthesis of Indazole Scaffolds
As the demand for novel chemical entities grows, so does the need for environmentally sustainable synthetic methods. A critical future direction for the synthesis of this compound and its derivatives is the integration of green chemistry principles. benthamdirect.comnih.gov The goal is to develop scalable, economically viable, and eco-friendly methodologies that minimize waste and environmental impact. nih.gov
Key areas of focus in green synthesis for indazole scaffolds include:
Metal-Free Catalysis: Developing synthetic routes that avoid the use of heavy or toxic metal catalysts. nih.gov
Bio-Based Solvents: Replacing traditional volatile organic solvents with greener alternatives derived from renewable resources. nih.gov
Energy-Efficient Techniques: Utilizing methods like microwave or flow-assisted synthesis to reduce energy consumption and reaction times. nih.govacs.org
Catalyst-Based Approaches: Focusing on the use of acid-base and transition-metal catalysts to enhance the efficiency and selectivity of indazole synthesis. benthamdirect.comingentaconnect.com
By embracing these principles, the chemical community can ensure that the production of valuable indazole-based compounds is both innovative and environmentally responsible, facilitating their translation from the laboratory to industrial applications. nih.gov
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-bromo-1H-indazole-3-carbaldehyde, and how are intermediates characterized?
- Methodology : The compound is typically synthesized via N-acylation or halogenation reactions. For example, 5-bromo-1H-indole derivatives can be prepared by reacting indole precursors with brominating agents (e.g., NBS or Br₂ in acetic acid) followed by formylation at the 3-position using Vilsmeier-Haack conditions .
- Characterization : Intermediate purity is confirmed via TLC and HPLC (>95%). Final products are validated using -NMR (e.g., aldehyde proton at δ 10.2–10.5 ppm) and HRMS .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Spectroscopy :
- - and -NMR for functional group identification (e.g., aldehyde, indazole protons).
- FT-IR to confirm C=O stretching (~1680–1700 cm⁻¹) .
- Chromatography :
- Reverse-phase HPLC (C18 column, acetonitrile/water gradient) for purity assessment.
- GC-MS for volatile byproduct analysis .
Q. How can researchers purify this compound to ≥95% purity?
- Techniques :
- Recrystallization from ethanol/water mixtures.
- Column chromatography (silica gel, ethyl acetate/hexane eluent).
Advanced Research Questions
Q. What crystallographic strategies are used to resolve the structure of this compound derivatives?
- Data Collection : Single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.
- Software : SHELXL for refinement (R-factor < 0.05) and Mercury for visualization .
- Key Parameters :
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| Unit cell dimensions | a=8.21 Å, b=12.34 Å, c=14.56 Å |
| Z-value | 4 |
| Data from analogous indazole derivatives . |
Q. How can reaction conditions be optimized to improve synthetic yield and scalability?
- Variables :
- Temperature: 80–100°C for bromination (avoids decomposition).
- Catalyst: Lewis acids (e.g., AlCl₃) enhance formylation efficiency.
- Case Study :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Br₂ in AcOH, 80°C | 68 | 92 |
| NBS in DMF, 100°C | 75 | 95 |
| Adapted from indazole synthesis protocols . |
Q. How are biological activity assays (e.g., enzyme inhibition) designed for this compound derivatives?
- Assay Design :
- α-Glucosidase inhibition: Spectrophotometric monitoring of p-nitrophenol release at 405 nm.
- Antioxidant activity: DPPH radical scavenging (IC₅₀ calculation) .
- Controls : Use acarbose for α-glucosidase and ascorbic acid for DPPH as reference standards.
Q. How can contradictions in reported biological activities of derivatives be resolved?
- Approach :
- Meta-analysis of IC₅₀ values across studies.
- Validate assay conditions (pH, temperature, substrate concentration) .
Q. What strategies are employed to functionalize this compound for targeted drug discovery?
- Derivatization :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
